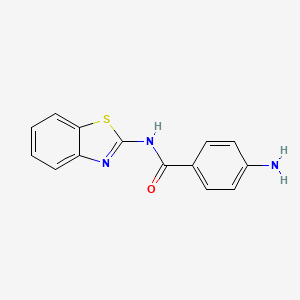

Benzamide, 4-amino-N-(benzothiazol-2-YL)-

Description

The strategic combination of well-established pharmacophores into hybrid molecules is a cornerstone of modern drug discovery. This approach aims to create novel chemical entities with potentially enhanced or unique biological activities. Benzothiazole-benzamide conjugates, such as Benzamide (B126), 4-amino-N-(benzothiazol-2-YL)-, exemplify this strategy by linking two moieties of profound medicinal significance.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-(1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS/c15-10-7-5-9(6-8-10)13(18)17-14-16-11-3-1-2-4-12(11)19-14/h1-8H,15H2,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKZCUWIRBSFXJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190343 | |

| Record name | Benzamide, 4-amino-N-(benzothiazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36855-80-8 | |

| Record name | Benzamide, 4-amino-N-(benzothiazol-2-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036855808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 4-amino-N-(benzothiazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzamide, 4 Amino N Benzothiazol 2 Yl and Its Analogues

Classical Approaches for Amide Bond Formation

Traditional methods for the synthesis of Benzamide (B126), 4-amino-N-(benzothiazol-2-YL)- predominantly rely on well-established condensation reactions. These methods are characterized by their straightforward nature and the use of readily available starting materials.

Condensation Reactions between 2-Aminobenzothiazole (B30445) and Substituted Benzoyl Chlorides/Acids

A cornerstone of the synthesis is the acylation of 2-aminobenzothiazole with a suitably substituted benzoic acid derivative. This nucleophilic acyl substitution is a direct and efficient means of forming the central amide linkage.

A common and effective strategy commences with the use of 4-nitrobenzoyl chloride as the acylating agent. This precursor readily reacts with the primary amino group of 2-aminobenzothiazole to form the intermediate, N-(benzothiazol-2-yl)-4-nitrobenzamide. The reaction is typically carried out in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct. For instance, the reaction can be performed in dichloromethane (B109758) with triethylamine (B128534) as the base. japsonline.com Another approach involves refluxing the reactants in acetone. lookchem.com The presence of the nitro group is advantageous as it is a strong electron-withdrawing group that activates the acyl chloride for nucleophilic attack.

A general representation of this reaction is the condensation of 2-aminobenzothiazole with 4-nitrobenzoyl chloride. The reaction typically proceeds to completion within a few hours at room temperature or with gentle heating. nih.gov

Table 1: Synthesis of N-(benzothiazol-2-yl)-4-nitrobenzamide

| Reactant 1 | Reactant 2 | Solvent | Base | Conditions | Yield (%) |

|---|---|---|---|---|---|

| 2-Aminobenzothiazole | 4-Nitrobenzoyl chloride | Dichloromethane | Triethylamine | Room Temperature, 30 min | 90 |

Following the successful formation of the nitro-substituted amide, the subsequent step involves the reduction of the nitro group to the desired primary amine. This transformation is a critical step in the synthesis of the target compound. A widely used and effective method for this reduction is the use of stannous chloride (SnCl₂) in the presence of a strong acid, such as hydrochloric acid, in a protic solvent like methanol. This method is known for its high efficiency and selectivity in reducing aromatic nitro groups. nih.gov The reaction typically proceeds at an elevated temperature to ensure complete conversion. The use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, is another classical method for this reduction.

Table 2: Reduction of N-(6-nitrobenzothiazol-2-yl)benzamide Analogue

| Starting Material | Reducing Agent | Solvent System | Conditions | Yield (%) | Reference |

|---|

Utilization of 4-Aminobenzoic Acid Derivatives

An alternative classical approach involves the direct use of 4-aminobenzoic acid or its activated derivatives. This method circumvents the need for a separate nitro reduction step. However, the amino group of 4-aminobenzoic acid must be protected prior to the amide bond formation to prevent self-polymerization or other side reactions. A common protecting group for this purpose is the fluorenylmethyloxycarbonyl (Fmoc) group. The protected 4-aminobenzoic acid can then be activated, for example, using a carbodiimide, and reacted with 2-aminobenzothiazole. x-mol.com In some instances, the condensation of 2-aminobenzenethiol with 4-aminobenzoic acid can be achieved at high temperatures in the presence of a dehydrating agent like polyphosphoric acid (PPA). x-mol.com

Modern and Green Chemistry Synthetic Protocols for Benzothiazole-Amides

In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methodologies. These modern approaches aim to reduce waste, minimize the use of hazardous reagents, and improve atom economy.

N-Heterocyclic Carbene (NHC)-Catalyzed Direct Oxidative Amidation of Aldehydes with 2-Aminobenzothiazoles

A notable advancement in amide bond formation is the use of N-heterocyclic carbenes (NHCs) as organocatalysts. NHCs can catalyze the direct oxidative amidation of aldehydes with amines, providing a greener alternative to traditional methods that often require stoichiometric activating agents and produce significant waste. acs.org In this process, the NHC reacts with an aldehyde to form a Breslow intermediate, which is then oxidized in situ to an activated acyl species. This species then reacts with an amine, such as 2-aminobenzothiazole, to form the desired amide. nih.govahmadullins.com

This methodology allows for the formation of N-acyl-2-aminobenzothiazoles directly from aldehydes. The reaction is typically carried out under mild conditions and is tolerant of a variety of functional groups. An oxidant is required for the in situ generation of the active ester from the aldehyde. Various oxidants can be employed in these reactions. organic-chemistry.org

While a direct example of the synthesis of Benzamide, 4-amino-N-(benzothiazol-2-YL)- using this method is not extensively detailed in the provided search results, the general applicability of NHC-catalyzed oxidative amidation to a wide range of aldehydes and amines suggests its potential as a viable and modern synthetic route.

Table 3: General Scheme for NHC-Catalyzed Oxidative Amidation

| Aldehyde | Amine | Catalyst | Oxidant | Product |

|---|

Microwave-Assisted Synthetic Strategies for Benzothiazole (B30560) Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction times, improving yields, and enhancing the efficiency of synthesizing heterocyclic compounds like benzothiazole derivatives. nih.govbau.edu.tr This technique has been successfully applied to the synthesis of various benzothiazole-containing molecules, often leading to significant reductions in reaction times compared to conventional heating methods. mdpi.com

One notable application involves the rapid and efficient synthesis of 6-acyl-1,3-benzothiazol-2(3H)-one derivatives under microwave irradiation (MWI). nih.govbau.edu.tr This method not only shortens reaction times but also facilitates the preparation of acetic acid and acetamide (B32628) derivatives of the benzothiazol-2(3H)-one core. nih.govbau.edu.tr

Another example is the microwave-assisted synthesis of novel benzothiazole derivatives containing imidazole (B134444) moieties. In this approach, 2-aminobenzothiazole is reacted with hydrazine (B178648) hydrate (B1144303) and other reagents under microwave irradiation for a short duration (e.g., 6 minutes at 300 W), demonstrating the rapid nature of this synthetic route. ijpbs.com Furthermore, microwave irradiation has been utilized in the generation of N-(6-tetrazolyl-BT-2-yl)-N'-(p-methoxy-benzyl)urea from its corresponding 6-cyano precursor, achieving a high yield of 91%. semanticscholar.org

The synthesis of benzothiazole and benzoxazole (B165842) libraries has also been achieved through a microwave-assisted, one-pot cyclocondensation of 2-aminothiophenols or 2-aminophenols with aldehydes, promoted by [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA). ias.ac.in This method provides good to excellent yields and showcases the versatility of microwave assistance in combinatorial chemistry. ias.ac.in The significant reduction in reaction times, often from hours to minutes, and the potential for increased yields make microwave-assisted synthesis a highly attractive strategy for preparing benzothiazole derivatives. mdpi.com

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules from three or more starting materials in a single step. This strategy is valuable for creating libraries of structurally diverse compounds.

One example of an MCR approach is the one-pot synthesis of 4-Cyano-5-imino-3-methylthio-9-nitro-2H-1,2,4-triazipino[3,4-b] japsonline.commdpi.combenzothiazole derivatives. jocpr.com This reaction involves heating a mixture of 2-hydrazino-6-nitro benzothiazole and bis(methylthio)methylenemalononitrile with various aromatic amines, phenols, or active methylene (B1212753) compounds in the presence of a catalyst. jocpr.com While not directly synthesizing the target compound, this demonstrates how MCRs can be used to build complex fused heterocyclic systems based on a benzothiazole core.

MCRs like the Strecker and Bucherer–Bergs reactions are well-established methods for synthesizing α-amino nitriles and hydantoins, respectively, which are versatile intermediates in medicinal chemistry. nih.gov Although direct application to the title compound isn't detailed in the provided context, the principles of MCRs are broadly applicable for generating structural diversity in drug discovery. nih.gov

Strategies for Derivatization and Functionalization of the Benzamide, 4-amino-N-(benzothiazol-2-YL)- Scaffold

Derivatization of the core scaffold is crucial for modulating the physicochemical and biological properties of the molecule. Strategies focus on introducing a variety of substituents at different positions on both the benzothiazole and the benzamide phenyl rings, as well as modifying the amide linkage itself.

Introduction of Substituents on the Benzothiazole Ring System

The benzothiazole ring system of the scaffold can be functionalized by starting with appropriately substituted 2-aminobenzothiazoles. Various substituents can be introduced at positions 4, 5, 6, and 7 of the benzothiazole ring.

For instance, substituted 2-aminobenzothiazoles can be prepared from the corresponding substituted anilines. A common method involves the reaction of a substituted aniline (B41778) with potassium thiocyanate (B1210189) in the presence of bromine and glacial acetic acid. researchgate.net This allows for the introduction of groups like nitro, chloro, and methoxy (B1213986) onto the benzothiazole ring system. researchgate.net

The synthesis of N-(4/6-substituted-BT-2-yl)-N'-(phenyl)thioureas is achieved by reacting 4- or 6-substituted 2-aminobenzothiazoles with phenylisothiocyanate. semanticscholar.org Similarly, 4,6-disubstituted-2-aminobenzothiazoles can be reacted with β-bromopropionyl isocyanate to prepare N-(4,6-disubstituted-BT-2-yl)-N'-(β-bromopropionyl)ureas. semanticscholar.orgnih.govmdpi.com

Furthermore, the synthesis of Schiff base derivatives has been accomplished by reacting substituted 2-aminobenzothiazoles with various substituted benzaldehydes. researchgate.netarabjchem.org These Schiff bases can then be reduced to the corresponding amines and subsequently acylated to form novel amide derivatives, demonstrating a versatile route for functionalization. researchgate.netarabjchem.org

Modifications and Functionalization of the Benzamide Phenyl Ring

The benzamide phenyl ring, particularly the 4-amino group, offers a key site for modification. A common approach involves the condensation of 2-aminobenzothiazole with a substituted benzoyl chloride. researchgate.net

For example, a series of sulphonamide derivatives can be synthesized by condensing 2-aminobenzothiazole with 4-acetamidobenzenesulphonyl chloride in a pyridine-acetic anhydride (B1165640) mixture. researchgate.net The resulting 4-acetamido group can then be hydrolyzed to yield the free 4-amino group. researchgate.net

The synthesis of N-substituted benzamide derivatives often starts with benzoic acid, which can be functionalized before coupling with the amine. For example, benzoic acid can undergo chlorosulfonation to produce 3-(chlorosulfonyl)benzoic acid. japsonline.com This intermediate can then be reacted with various amines to form sulfonamides, which are subsequently converted to the corresponding acid chlorides and reacted with 2-aminobenzothiazole to yield the final N-(benzothiazol-2-yl)benzamide analogs with diverse substituents on the phenyl ring. japsonline.com

Preparation of Related Thiobenzamide and Thiourea (B124793) Derivatives

The amide bond of the core structure can be replaced with a thioamide or a urea/thiourea linkage to explore different chemical spaces and biological activities.

Thiourea derivatives are commonly synthesized from the reaction of 2-aminobenzothiazole with an appropriate isothiocyanate. For example, N-(6-Methoxy-BT-2-yl)-N'-(3-methoxy-phenyl)thioureas are synthesized from 6-methoxy-2-aminobenzothiazole and 3-methoxyphenylisothiocyanate. semanticscholar.org Similarly, reacting various substituted 2-aminobenzothiazoles with phenylisothiocyanate in refluxing ethanol (B145695) yields N-(4/6-substituted-BT-2-yl)-N'-(phenyl)thioureas. semanticscholar.org

The synthesis of more complex thiourea derivatives, such as 1-(benzo[d]thiazol-2-yl)-3-aroylthioureas, has also been reported. researchgate.net These compounds can serve as intermediates for further heterocyclization reactions. researchgate.net The general approach for synthesizing N-(BT-2-yl)-N'-(aryl)thioureas involves the reaction of 2-aminobenzothiazole with the corresponding aryl isothiocyanate. semanticscholar.org These synthetic strategies provide a robust platform for generating a wide array of derivatives for further investigation.

Structural Elucidation and Conformational Analysis of Benzamide, 4 Amino N Benzothiazol 2 Yl and Analogues

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic analysis is fundamental to confirming the synthesized structure of N-(benzothiazol-2-yl)benzamide derivatives. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive confirmation of the molecule's identity and purity.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. While specific experimental data for Benzamide (B126), 4-amino-N-(benzothiazol-2-YL)- is not extensively reported, analysis of its analogues provides a clear blueprint for its expected spectral features.

In ¹H NMR spectra of N-benzothiazol-2-yl benzamide analogues, the amide proton (CONH) typically appears as a singlet in the downfield region, often around δ 9.0 ppm, confirming the presence of the amide linkage japsonline.com. The aromatic protons of the benzothiazole (B30560) and benzamide rings exhibit complex multiplets in the δ 7.0–8.5 ppm range japsonline.com. For the title compound, the protons on the 4-aminobenzamide (B1265587) ring would be expected to show a characteristic AA'BB' system, with two doublets corresponding to the protons ortho and meta to the amino group. The amino (-NH₂) protons would likely appear as a broad singlet.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon environment. The carbonyl carbon (C=O) of the amide is a key indicator, typically resonating around δ 165 ppm japsonline.com. The carbon atoms of the benzothiazole ring attached to nitrogen and sulfur (C=N) are also characteristic, appearing further downfield, sometimes above δ 170 ppm japsonline.com. The remaining aromatic carbons generate signals within the typical δ 115-155 ppm range. The presence of the 4-amino group would be expected to shield the ipso-carbon to which it is attached, shifting its resonance upfield compared to an unsubstituted phenyl ring.

| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |

|---|---|---|

| N-(1,3-benzothiazol-2-yl)-3-{[N-(4-bromophenyl)sulfamoyl]}benzamide | 8.75 (s, 1H, NH), 8.14–8.38 (m, 4H, Ar-H), 6.85–8.03 (m, 4H, Ar-H), 7.06–7.38 (m, 4H, Ar-H), 2.59 (s, 1H, NH) | 176.08 (C=N), 166.34 (C=O), 153.12, 139.10, 137.05, 134.28, 132.72, 130.06, 129.73, 127.32, 124.94, 121.74, 120.21, 116.36 |

| N-(1,3-benzothiazol-2-yl)-3-{[N-(2-methylphenyl)sulfamoyl]}benzamide | 8.89 (s, 1H, NH), 8.08–8.43 (m, 4H, Ar-H), 7.42–8.08 (m, 4H, Ar-H), 6.44–7.25 (m, 4H, Ar-H), 2.54 (s, 1H, NH), 2.43 (s, 3H, CH₃) | 175.69 (C=N), 166.96 (C=O), 152.68, 139.46, 138.12, 135.42, 134.08, 134.87, 133.67, 132.12, 129.61, 126.59, 124.32, 123.56, 121.27, 118.25, 18.37 (CH₃) |

| N-(1,3-benzothiazol-2-yl)-3-{[N-(2-chloro-4-nitrophenyl)sulfamoyl]}benzamide | 9.04 (s, 1H, NH), 8.02–8.48 (m, 4H, Ar-H), 7.54–8.11 (m, 4H, Ar-H), 6.98–8.12 (m, 3H, Ar-H), 2.46 (s, 1H, NH) | 169.78 (C=N), 162.32 (C=O), 151.56, 139.22, 137.28, 133.67, 131.09, 130.88, 129.07, 128.57, 127.46, 126.27, 125.18, 124.22, 122.24, 118.88, 115.16 |

IR spectroscopy is instrumental in identifying the key functional groups within a molecule. For Benzamide, 4-amino-N-(benzothiazol-2-YL)-, the spectrum is expected to be characterized by several distinct absorption bands.

The N-H stretching vibrations are particularly informative. The primary amine (-NH₂) group on the benzamide ring should produce two distinct bands in the 3300-3500 cm⁻¹ region, while the secondary amide (C-NH-C) N-H stretch will appear as a single, sharp band in a similar region. For example, in a related 4-aminobenzamide derivative, N-H stretching peaks were observed between 3230–3469 cm⁻¹ nih.gov.

The most intense and readily identifiable peak is typically the amide C=O stretching vibration, which is expected in the range of 1630–1680 cm⁻¹. Studies on various N-benzothiazol-2-yl benzamide analogues consistently report this strong absorption at around 1640-1699 cm⁻¹ japsonline.com. Another related compound, 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide, shows a strong carbonyl band at 1633 cm⁻¹ nih.gov. Additionally, the C=N stretching of the benzothiazole ring and aromatic C=C bending vibrations contribute to the fingerprint region of the spectrum, typically between 1400 and 1600 cm⁻¹ japsonline.commdpi.com.

| Functional Group | Expected Range (cm⁻¹) | Observed in Analogues (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Stretch (Amine & Amide) | 3300 - 3500 | 3230–3469 | nih.gov |

| C-H Stretch (Aromatic) | 3000 - 3100 | ~2974 | japsonline.com |

| C=O Stretch (Amide I) | 1630 - 1680 | 1641 - 1699 | japsonline.com |

| N-H Bend (Amide II) | 1510 - 1570 | ~1553 | japsonline.com |

| C=N / C=C Stretch (Aromatic) | 1400 - 1600 | 1455 - 1464 | japsonline.commdpi.com |

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. For Benzamide, 4-amino-N-(benzothiazol-2-YL)- (molecular formula C₁₄H₁₁N₃OS), the expected exact molecular weight is approximately 269.06 g/mol . The mass spectrum should show a molecular ion peak [M]⁺ at this m/z value.

The fragmentation pattern would likely be dominated by the cleavage of the amide bond, which is the most labile linkage. This would lead to two primary fragments:

A fragment corresponding to the 4-aminobenzoyl cation at m/z 120.

A fragment corresponding to the 2-aminobenzothiazole (B30445) radical cation at m/z 150.

Further fragmentation of the benzothiazole moiety could also occur. While specific MS data for the title compound is scarce, a study of the related compound N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide reported significant fragments, providing insight into how such molecules break apart under ionization mdpi.com.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

While the crystal structure of Benzamide, 4-amino-N-(benzothiazol-2-YL)- has not been reported, extensive crystallographic studies on its analogues reveal common packing motifs and symmetries. The crystal system and space group are highly sensitive to the nature and position of substituents on the benzamide ring.

For instance, N-(benzo[d]thiazol-2-yl)benzamides substituted with a nitro group at the ortho, meta, and para positions crystallize in different systems: the ortho- and meta- isomers adopt a monoclinic system (with P2₁/n and C2/c space groups, respectively), while the para- isomer crystallizes in an orthorhombic system (Pbcn space group) mdpi.com. This demonstrates that even a simple positional change of a functional group can fundamentally alter the crystal packing. Other analogues, such as N-(Benzothiazol-2-yl)-3-chlorobenzamide, have been found to crystallize in the triclinic system with a Pī space group journalirjpac.comresearchgate.net.

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide | Monoclinic | P2₁/n | mdpi.com |

| N-(benzo[d]thiazol-2-yl)-m-nitrobenzamide | Monoclinic | C2/c | mdpi.com |

| N-(benzo[d]thiazol-2-yl)-p-nitrobenzamide | Orthorhombic | Pbcn | mdpi.com |

| N-(Benzothiazol-2-yl)-3-chlorobenzamide | Triclinic | Pī | journalirjpac.comresearchgate.net |

Detailed analysis of bond parameters from the crystal structures of analogues provides a precise model for the geometry of the title compound. In the structure of N-(Benzothiazol-2-yl)-3-chlorobenzamide, the C-N bond lengths of the central amide linker are shorter than a typical single C-N bond, indicating partial double bond character and the sp² hybridization of the nitrogen atom researchgate.net.

A crucial conformational feature is the dihedral angle between the benzothiazole and the benzamide phenyl rings. This angle indicates the degree of twisting in the molecule. For the 3-chloro analogue, this dihedral angle is relatively small at 6.417(4)°, suggesting a nearly co-planar arrangement journalirjpac.comresearchgate.net. Conversely, for a 4-cyano substituted analogue, the dihedral angle was found to be a more significant 33.7°, indicating a more twisted conformation. The planarity is often influenced by intermolecular interactions, such as hydrogen bonding and π–π stacking, which stabilize the crystal structure mdpi.com. The bond lengths and angles within the benzothiazole and phenyl rings themselves are generally within the expected ranges for aromatic systems.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| C(amide)-N | 1.366, 1.387 | C-N-C (amide) | 122.67 |

| C=O | 1.222 | O=C-N | - |

| S-C(thiazole) | 1.750 | C-S-C (thiazole) | 88.22 |

| Dihedral Angle (°) | |||

| Benzothiazole Ring // Phenyl Ring | 6.417 |

Elucidation of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

The solid-state arrangement of N-(benzothiazol-2-yl)benzamide analogues is significantly influenced by a network of intermolecular interactions, principally hydrogen bonding and π-π stacking. ikm.org.my

Hydrogen Bonding: Crystal structure analyses of N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers reveal that the molecular packing is dominated by N−H···N and C−H···O intermolecular hydrogen bonds. ikm.org.my A recurring and pivotal structural motif is the formation of dimer synthons established through a complementary pair of N−H···N hydrogen bonds. ikm.org.my In these dimers, the amide proton (N-H) of one molecule interacts with the nitrogen atom of the thiazole (B1198619) ring of an adjacent molecule, creating a stable, hydrogen-bonded pair. This N-H···N interaction is a primary driver of the crystal packing in this class of compounds. ikm.org.my

In addition to the strong N-H···N bonds, weaker C−H···O interactions further stabilize the crystal lattice. These bonds typically involve aromatic C-H donors and the oxygen atoms of the amide or nitro groups as acceptors. ikm.org.my

Conformational Preferences and Planarity in Crystalline Forms

The conformation of N-(benzothiazol-2-yl)benzamide derivatives is characterized by a notable degree of torsional flexibility around the amide bond, leading to non-planar molecular structures. The degree of planarity is highly sensitive to the substitution pattern on the benzoyl ring, as demonstrated by a comparative analysis of ortho-, meta-, and para-nitro analogues. ikm.org.my

The key conformational descriptor is the dihedral angle between the benzothiazole ring system and the phenyl ring of the benzoyl group. Crystallographic data reveals significant variation in this angle depending on the position of the nitro substituent:

N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide (ortho-analogue): This isomer displays a highly distorted geometry due to steric hindrance from the ortho-nitro group. The dihedral angle between the benzothiazole and phenyl rings is 67.88(5)°. ikm.org.my

N-(benzo[d]thiazol-2-yl)-m-nitrobenzamide (meta-analogue): The meta-substituted isomer is the most planar of the series, with a comparatively small dihedral angle of 17.16(5)°. ikm.org.my

N-(benzo[d]thiazol-2-yl)-p-nitrobenzamide (para-analogue): The para-isomer adopts an intermediate conformation with a dihedral angle of 38.27(5)°. ikm.org.my

This variation underscores how substituent positioning directly impacts the molecule's three-dimensional shape. The ortho-substituent forces the rings into a nearly perpendicular arrangement to minimize steric clash, while the meta- and para-substituents allow for greater, though not complete, planarity. ikm.org.my

| Compound | Substituent Position | Dihedral Angle (Benzothiazole-Phenyl) | Molecular Planarity |

|---|---|---|---|

| N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide | ortho | 67.88(5)° | Highly Distorted |

| N-(benzo[d]thiazol-2-yl)-m-nitrobenzamide | meta | 17.16(5)° | Most Planar |

| N-(benzo[d]thiazol-2-yl)-p-nitrobenzamide | para | 38.27(5)° | Intermediate |

Thermal Analysis Methods for Compound Characterization (e.g., TGA/DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are standard methods for evaluating the thermal stability of chemical compounds. However, a review of the available scientific literature did not yield specific TGA or DTA data for Benzamide, 4-amino-N-(benzothiazol-2-YL)- or its close structural analogues, such as the nitro-substituted derivatives. While thermal analysis has been performed on organometallic complexes incorporating benzothiazole-based ligands, this data is not representative of the thermal decomposition profile of the free organic compound itself. rsc.orgrsc.org

Computational and Theoretical Investigations of Benzamide, 4 Amino N Benzothiazol 2 Yl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. jksus.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency, making it ideal for studying molecules of pharmaceutical interest.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For Benzamide (B126), 4-amino-N-(benzothiazol-2-YL)-, this process involves using DFT methods, such as the B3LYP functional with a 6-31+G(d,p) basis set, to find the conformation with the lowest energy. jksus.org

The optimized structure reveals key geometric parameters. The molecule is not perfectly planar; a notable dihedral angle exists between the benzothiazole (B30560) and the benzamide moieties. mdpi.com This twist is influenced by steric hindrance and electronic interactions between the two ring systems. mdpi.com Bond lengths and angles within the benzothiazole and aminobenzamide rings are generally consistent with those of other previously reported benzothiazole derivatives. mdpi.comacademie-sciences.fr For instance, the C=O and C-N bonds of the amide linker, and the C=N and C-S bonds within the thiazole (B1198619) ring, exhibit lengths typical for such functionalities, indicating a degree of electron delocalization across the molecule. academie-sciences.fr

| Parameter | Bond | Typical Calculated Value (Å) |

| Bond Lengths | C=O (Amide) | ~1.25 |

| C-N (Amide) | ~1.38 | |

| C=N (Thiazole) | ~1.31 | |

| C-S (Thiazole) | ~1.75 | |

| Bond Angles | O=C-N (Amide) | ~122° |

| C-N-C (Linker) | ~128° | |

| Dihedral Angle | Benzothiazole-Benzamide | ~30-60° |

Note: These values are representative and derived from studies on structurally similar N-(benzothiazol-2-yl)benzamide derivatives. Actual values can vary based on the specific computational method and basis set used.

The electronic properties of a molecule are crucial for understanding its reactivity and intermolecular interactions. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

For Benzamide, 4-amino-N-(benzothiazol-2-YL)-, DFT calculations show that the HOMO is typically localized on the electron-rich 4-aminobenzamide (B1265587) ring, particularly the amino group which acts as a strong electron donor. The LUMO is often distributed over the benzothiazole ring system, which is a known electron acceptor moiety. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and chemically reactive. researchgate.net For benzamide derivatives, this energy gap is typically calculated to be in a range that indicates good kinetic stability but also high chemical reactivity. researchgate.netsci-hub.se

| Parameter | Typical Calculated Value (eV) |

| HOMO Energy | -6.2 to -6.8 |

| LUMO Energy | -0.7 to -1.1 |

| HOMO-LUMO Gap (ΔE) | ~5.4 to 5.7 |

Note: Values are based on DFT/B3LYP calculations for analogous benzamide structures. sci-hub.se

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. nih.gov The MEP map for Benzamide, 4-amino-N-(benzothiazol-2-YL)- reveals distinct regions of positive and negative potential. esisresearch.org

Negative Regions (Red/Yellow): These are associated with high electron density and are susceptible to electrophilic attack. They are typically located around the electronegative oxygen atom of the carbonyl group and the nitrogen atoms in the benzothiazole ring. nih.govesisresearch.org

Positive Regions (Blue): These indicate electron-deficient areas, prone to nucleophilic attack, and are generally found around the hydrogen atoms, particularly the amide (N-H) and amino (N-H) protons. nih.govesisresearch.org

Neutral Regions (Green): These represent areas with near-zero potential, often found over the carbon framework of the aromatic rings. nih.gov

The MEP map is invaluable for predicting how the molecule will interact with biological receptors, highlighting sites for hydrogen bonding and other non-covalent interactions. researchgate.netresearchgate.net

DFT calculations can accurately predict spectroscopic data, which serves as a powerful tool for structural confirmation. nih.gov Theoretical vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra can be computed and compared with experimental results.

Infrared (IR) Spectroscopy: The calculated vibrational frequencies correspond to specific molecular motions (stretching, bending). For N-benzothiazol-2-yl benzamide derivatives, key predicted peaks include:

N-H stretching: Around 3400-3500 cm⁻¹ for the amino group and 3200-3300 cm⁻¹ for the amide N-H.

C=O stretching: A strong band around 1640-1680 cm⁻¹. japsonline.com

C=N stretching: Within the 1550-1600 cm⁻¹ region. japsonline.com

C-S stretching: Around 660-700 cm⁻¹. japsonline.com These DFT-calculated frequencies often show a systematic deviation from experimental values, which can be corrected using established scaling factors. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict ¹H and ¹³C NMR chemical shifts. nih.gov

¹H-NMR: The amide proton (N-H) is typically predicted as a singlet at a high chemical shift (δ > 8.5 ppm). Protons on the aromatic rings appear in the δ 6.5-8.5 ppm range, with their exact shifts influenced by the electronic effects of the amino and carbonyl groups. japsonline.com

¹³C-NMR: The carbonyl carbon (C=O) is predicted around δ 165 ppm, while the imine carbon (C=N) of the benzothiazole appears at a higher shift, often above δ 170 ppm. japsonline.com Aromatic carbons resonate in the δ 115-155 ppm range. japsonline.com

The strong correlation between predicted and experimental spectra for analogous compounds validates the accuracy of the computationally optimized molecular structure. japsonline.comresearchgate.net

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various indices derived from its electronic structure. mdpi.com These descriptors are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO) and help predict the molecule's behavior in chemical reactions. nih.gov

| Reactivity Index | Formula | Significance |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Measures the tendency of electrons to escape from the system. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Represents resistance to change in electron configuration. |

| Global Softness (S) | 1 / (2η) | The inverse of hardness; indicates high reactivity. |

| Electronegativity (χ) | -μ | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a molecule to accept electrons. |

For Benzamide, 4-amino-N-(benzothiazol-2-YL)-, a relatively small HOMO-LUMO gap translates to lower hardness and higher softness, indicating a molecule that is chemically reactive. The electrophilicity index helps classify the molecule as a potential electrophile, which is crucial for understanding its interactions with nucleophilic sites in biological macromolecules. mdpi.com

Molecular Dynamics Simulations for Conformational Sampling and Stability

While DFT provides a static, lowest-energy picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are used to study the conformational flexibility of Benzamide, 4-amino-N-(benzothiazol-2-YL)- and the stability of its interactions with a biological target, such as a protein. jksus.orgnih.gov

In a typical MD simulation, the molecule (ligand) is placed in a complex with its target protein, and the system is solvated in a water box. The simulation then calculates the movements of all atoms over a set period (e.g., 100 nanoseconds) by solving Newton's equations of motion. jksus.org Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the deviation of the protein and ligand backbone atoms from their initial positions. A stable, plateauing RMSD value over time indicates that the ligand-protein complex has reached equilibrium and the ligand is stably bound within the active site. jksus.orgnih.gov

Conformational Analysis: MD simulations explore different accessible conformations of the ligand within the binding pocket, providing a more realistic view of its binding mode than static docking.

For N-(benzothiazol-2-yl)benzamide derivatives, MD simulations have been used to confirm the stability of complexes predicted by molecular docking, reinforcing the proposed binding modes. nih.govresearchgate.net

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

Benzamide, 4-amino-N-(benzothiazol-2-YL)- and related derivatives have been docked against various biological targets to explore their therapeutic potential. The process involves placing the optimized 3D structure of the ligand into the active site of a target protein and using a scoring function to estimate the binding affinity (often expressed in kcal/mol). japsonline.comnih.gov

Studies on similar N-benzothiazol-2-yl benzamide structures have identified several potential protein targets:

Bacterial Proteins: As potential antibacterial agents, these compounds have been docked into the active sites of bacterial enzymes like DNA gyrase and proteins involved in quorum sensing, such as LasR of Pseudomonas aeruginosa. nih.govmdpi.com

Human Enzymes: To investigate their potential in treating diseases like diabetes, derivatives have been docked into the allosteric site of human glucokinase. japsonline.com

Viral Proteins: In the search for antiviral agents, related benzothiazole structures have been evaluated for their binding affinity to key SARS-CoV-2 proteins like the main protease (Mpro) and the human ACE2 receptor. nih.gov

The docking results for these systems consistently show favorable binding affinities, with scores often ranging from -7.5 to -11.2 kcal/mol. nih.gov The predicted interactions typically involve:

Hydrogen Bonds: Formed between the amide N-H, the amino group, and the carbonyl oxygen of the ligand with amino acid residues like arginine, glycine, and aspartic acid in the protein's active site. mdpi.com

Pi-Pi Stacking: Interactions between the aromatic rings of the benzothiazole or benzamide moieties and aromatic amino acid residues such as tyrosine or phenylalanine.

Hydrophobic Interactions: Involving the nonpolar parts of the ligand and hydrophobic pockets within the target protein.

These computational predictions provide a rational basis for the observed biological activity of this class of compounds and guide the synthesis of new, more potent analogues. japsonline.com

Prediction of Binding Modes and Affinities with Receptor Proteins (e.g., Alpha-Glucosidase, DprE1, Protein Tyrosine Phosphatase 1B)

Molecular docking simulations have been instrumental in predicting how "Benzamide, 4-amino-N-(benzothiazol-2-YL)-" and its analogs may interact with the active sites of therapeutically relevant enzymes.

Alpha-Glucosidase: As an inhibitor of alpha-glucosidase, "Benzamide, 4-amino-N-(benzothiazol-2-YL)-" is of interest for the management of type 2 diabetes. researchgate.netmdpi.com Molecular docking studies on analogous compounds, such as N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide, have shown high binding affinities with the 3-TOP protein, a type of alpha-glucosidase. researchgate.netmdpi.com The docking analysis of this related compound revealed a strong binding affinity, with a docking score of -8.4 kcal/mol. mdpi.com It is predicted that the benzothiazole moiety of these compounds plays a more significant role in the interaction with the enzyme compared to other parts of the structure. mdpi.com For other benzothiazine derivatives, docking studies have identified key interactions with residues such as Asp203, Asp542, Asp327, His600, and Arg526 within the active site of alpha-glucosidase. cmu.ac.th

DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase): DprE1 is a crucial enzyme in the cell wall synthesis of Mycobacterium tuberculosis, making it a prime target for anti-tuberculosis drug development. nih.govacs.org While direct docking studies on "Benzamide, 4-amino-N-(benzothiazol-2-YL)-" are not extensively documented, research on similar scaffolds like N-alkyl nitrobenzamides provides insights. researchgate.net Docking studies of these related compounds suggest a binding pose within the DprE1 active site that is comparable to known inhibitors. researchgate.net The binding is often in proximity to the cysteine residue (Cys387) and the FAD cofactor. researchgate.net

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of insulin (B600854) signaling, and its inhibition is a therapeutic strategy for type 2 diabetes and obesity. nih.govnih.gov Benzothiazole and benzimidazole (B57391) derivatives have been investigated as PTP1B inhibitors. nih.gov X-ray crystallography of a benzothiazole benzimidazole derivative in complex with PTP1B has shown that these molecules can form bidentate hydrogen bonds with key residues in the active site. researchgate.net The benzothiazole portion often interacts with the protein surface in a solvent-exposed region. researchgate.net

Table 1: Predicted Binding Affinities of "Benzamide, 4-amino-N-(benzothiazol-2-YL)-" Analogs with Target Proteins

| Target Protein | Analogous Compound | Predicted Binding Affinity (Docking Score) |

| Alpha-Glucosidase (3-TOP) | N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide | -8.4 kcal/mol mdpi.com |

| DprE1 | N-alkyl nitrobenzamides | Similar to known inhibitors researchgate.net |

| Protein Tyrosine Phosphatase 1B | Benzothiazole benzimidazole derivatives | Potent, competitive, and reversible inhibition researchgate.net |

Identification of Key Amino Acid Residues Involved in Binding Interactions

The stability and specificity of the ligand-protein complex are determined by interactions with key amino acid residues in the binding pocket.

For alpha-glucosidase , molecular docking of benzothiazine derivatives has highlighted interactions with a set of key residues including Asp203, Asp542, Asp327, His600, and Arg526 . cmu.ac.th The specific interactions often involve hydrogen bonding and hydrophobic interactions that stabilize the compound within the active site.

In the case of DprE1 , the critical residue for the activity of many covalent inhibitors is Cys387 . researchgate.net For non-covalent inhibitors with scaffolds similar to "Benzamide, 4-amino-N-(benzothiazol-2-YL)-", interactions within the binding pocket are predicted to be in close proximity to this cysteine residue and the FAD cofactor. researchgate.net

For Protein Tyrosine Phosphatase 1B , X-ray crystallography of a benzothiazole benzimidazole inhibitor has definitively shown the formation of bidentate hydrogen bonds with Asp48 . researchgate.net This interaction is crucial for the potent and competitive inhibition observed with this class of compounds.

Table 2: Key Amino Acid Residues in Binding Interactions of "Benzamide, 4-amino-N-(benzothiazol-2-YL)-" Analogs

| Target Protein | Key Interacting Amino Acid Residues |

| Alpha-Glucosidase | Asp203, Asp542, Asp327, His600, Arg526 cmu.ac.th |

| DprE1 | Cys387 (proximity) researchgate.net |

| Protein Tyrosine Phosphatase 1B | Asp48 researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational techniques used to understand the relationship between the chemical structure of a compound and its biological activity. These models are valuable for designing new derivatives with enhanced potency and selectivity.

QSAR studies on benzothiazole and benzimidazole derivatives have been conducted to identify the physicochemical properties that govern their biological activities. nih.govmdpi.com For instance, in a QSAR study of halogen- and amidino-substituted benzothiazoles with antiproliferative activity, descriptors such as Burden eigenvalues (related to molecular topology and electronic environment) were found to be important. mdpi.com These studies help in predicting the activity of new compounds before their synthesis.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor. For benzamide analogs, pharmacophore models have been developed to guide the discovery of new ligands for various targets. nih.gov A typical pharmacophore model for a benzamide-based ligand might include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, all positioned in a specific spatial arrangement. For DprE1 inhibitors, pharmacophore models have been successfully used to screen databases for new potential inhibitors. nih.govdoaj.org These models often highlight the importance of specific electronic and steric features for effective binding.

The structural features of "Benzamide, 4-amino-N-(benzothiazol-2-YL)-", including the 4-amino group on the benzamide ring and the benzothiazole moiety, are key components that would be considered in any QSAR or pharmacophore model. The amino group can act as a hydrogen bond donor, while the aromatic rings contribute to hydrophobic and π-π stacking interactions. Understanding how modifications to these features affect activity is a primary goal of these computational studies.

Biological Activity and Mechanistic Insights of Benzamide, 4 Amino N Benzothiazol 2 Yl Derivatives in Vitro Focus

Antimicrobial Activity Evaluations (In vitro)

The inherent chemical structure of 4-amino-N-(benzothiazol-2-yl)benzamide derivatives has prompted extensive evaluation of their ability to combat various pathogenic microorganisms. These in vitro studies have provided crucial data on their spectrum of activity, encompassing bacteria, fungi, and mycobacteria.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Derivatives of 4-amino-N-(benzothiazol-2-yl)benzamide have shown notable antibacterial properties against a range of both Gram-positive and Gram-negative bacteria. Specifically, certain benzenesulphonamide derivatives have been assayed for their in vitro activity against Bacillus subtilis and Escherichia coli. researchgate.netajrconline.org These studies have demonstrated that these compounds can exhibit significant antibacterial effects.

Substituted N-benzamide derivatives have also been investigated, with some compounds displaying excellent activity against B. subtilis and E. coli, with Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com Further research into benzothiazolylthiazolidin-4-one derivatives has also indicated antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, with MIC values for some derivatives ranging from 0.12 to 0.75 mg/mL. nih.gov

Table 1: In vitro Antibacterial Activity of Selected Benzamide (B126), 4-amino-N-(benzothiazol-2-YL)- Derivatives

| Bacterial Strain | Derivative Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Bacillus subtilis | N-Benzamide derivative | 6.25 | nanobioletters.com |

| Escherichia coli | N-Benzamide derivative | 3.12 | nanobioletters.com |

| Staphylococcus aureus | Benzothiazolylthiazolidin-4-one | 120 - 750 | nih.gov |

| Pseudomonas aeruginosa | Benzothiazolylthiazolidin-4-one | 100 - 750 | nih.gov |

Note: MIC values are presented for representative derivatives from the cited studies and may not reflect the activity of the parent compound.

Antifungal Efficacy

The antifungal potential of this class of compounds has been explored against clinically relevant fungal pathogens. Studies on 4-amino-N-(1,3-benzothiazol-2-yl) benzenesulphonamide derivatives have confirmed their in vitro antifungal activity against Candida albicans. researchgate.netajrconline.org The MIC values for some of these derivatives against C. albicans have been reported, indicating a fungistatic effect.

Furthermore, the broader class of benzothiazole (B30560) derivatives has been investigated for activity against other fungal species, including Aspergillus niger. While specific MIC values for 4-amino-N-(benzothiazol-2-YL)benzamide against A. niger are not extensively detailed in the available literature, related structures have shown promise. For instance, certain phenolic Mannich bases have demonstrated inhibitory activity against A. niger with MICs in the range of 1.56-3.12 µg/mL. researchgate.net Thiazolylhydrazone derivatives have also exhibited potent activity against C. albicans, with MICs ranging from 0.125 to 16.0 µg/mL. mdpi.com

Table 2: In vitro Antifungal Activity of Benzothiazole and Related Derivatives

| Fungal Strain | Derivative Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Candida albicans | 4-amino-N-(1,3-benzothiazol-2-yl) benzenesulphonamide | Not specified | researchgate.netajrconline.org |

| Candida albicans | Thiazolylhydrazone | 0.125 - 16.0 | mdpi.com |

| Aspergillus niger | Phenolic Mannich base | 1.56 - 3.12 | researchgate.net |

Note: Data presented is for related derivatives to indicate the potential of the broader chemical class.

Antimycobacterial Activity against Mycobacterium tuberculosis Strains

A significant area of investigation for 4-amino-N-(benzothiazol-2-yl)benzamide derivatives has been their potential as antitubercular agents. In vitro studies have consistently demonstrated the activity of these compounds against Mycobacterium tuberculosis H37Rv, the standard laboratory strain. researchgate.net

Research on 4-amino-N-(1,3-benzothiazol-2-yl) benzenesulphonamide derivatives has revealed good in vitro antimycobacterial activity. researchgate.net Some of these tested compounds showed significant inhibition of the H37Rv strain. researchgate.netajrconline.org Further studies on different benzimidazole (B57391) derivatives have also reported MIC values against M. tuberculosis H37Rv, with some compounds showing activity at concentrations as low as 2 µg/mL. nih.gov The bactericidal nature of some 2-amino benzothiazole derivatives against M. tuberculosis has also been noted. biorxiv.org

Table 3: In vitro Antimycobacterial Activity of Benzothiazole and Benzimidazole Derivatives against M. tuberculosis H37Rv

| Derivative Type | MIC (µg/mL) | Reference |

|---|---|---|

| 4-amino-N-(1,3-benzothiazol-2-yl) benzenesulphonamide | Not specified | researchgate.netajrconline.orgresearchgate.net |

| Benzimidazolium salt | 2 | nih.gov |

| 2-amino benzothiazole analog | 27 - 125 | biorxiv.org |

Note: MIC values are for various derivatives within the broader chemical class.

Antidiabetic Activity Investigations (In vitro enzyme inhibition)

Beyond their antimicrobial properties, derivatives of Benzamide, 4-amino-N-(benzothiazol-2-YL)- have been explored for their potential in managing diabetes through the inhibition of key metabolic enzymes.

Inhibition of Alpha-Glucosidase Enzyme

Alpha-glucosidase is a key intestinal enzyme responsible for carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. While direct studies on the alpha-glucosidase inhibitory activity of Benzamide, 4-amino-N-(benzothiazol-2-YL)- are limited, research on structurally related benzimidazole and benzothiazole derivatives has shown promising results.

For instance, novel benzimidazolium salts have demonstrated significant in vitro α-glucosidase inhibitory potential, with some derivatives exhibiting IC50 values considerably lower than the standard drug, acarbose. researchgate.net Similarly, certain 1,3,4-thiadiazole (B1197879) derivatives have shown potent inhibitory activity against α-glucosidase, with IC50 values much lower than that of acarbose. nih.gov Phthalimide-benzenesulfonamide hybrids, which share some structural similarities, have also been identified as strong inhibitors of yeast α-glucosidase, with one derivative being approximately 14.5-fold more active than acarbose. nih.gov

Table 4: In vitro Alpha-Glucosidase Inhibitory Activity of Related Heterocyclic Compounds

| Derivative Type | IC50 (µM) | Reference |

|---|---|---|

| Benzimidazolium salt | 15 ± 0.030 | researchgate.net |

| 1,3,4-Thiadiazole | 3,660 (3.66 mM) | nih.gov |

| Phthalimide-benzenesulfonamide | 52.2 ± 0.1 | nih.gov |

| Acarbose (Standard) | 58.8 ± 0.012 | researchgate.net |

Note: IC50 values are for structurally related compounds to indicate the potential of the chemical class.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin (B600854) signaling, making it an attractive target for the development of therapeutics for type 2 diabetes and obesity. The inhibitory potential of benzothiazole-containing compounds against PTP1B has been a subject of interest.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Dipeptidyl peptidase IV (DPP-IV) is a serine protease recognized as a therapeutic target for type 2 diabetes. oatext.comnih.govnih.gov Its inhibition prevents the degradation of incretin (B1656795) hormones, which play a crucial role in regulating blood glucose levels. oatext.com A review of the scientific literature indicates a lack of specific in vitro studies evaluating Benzamide, 4-amino-N-(benzothiazol-2-YL)- or its direct derivatives for inhibitory activity against the DPP-IV enzyme. While various heterocyclic compounds and peptides have been investigated as DPP-IV inhibitors, research has not specifically focused on this particular benzamide scaffold for this target. oatext.comnih.govnih.govresearchgate.net

Inhibition of Human 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

Human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that catalyzes the conversion of inactive cortisone (B1669442) to active cortisol, thereby regulating local glucocorticoid concentrations in tissues like the liver and adipose tissue. nih.govmdpi.com Inhibition of 11β-HSD1 is a promising therapeutic strategy for metabolic syndrome and type 2 diabetes. nih.govbath.ac.uk

Research has demonstrated that derivatives of benzothiazole are effective inhibitors of human 11β-HSD1. For instance, a study identified (E)-5-((benzo[d]thiazol-2-ylimino)(methylthio)methylamino)-2-hydroxybenzoic acid (C1) as a more potent inhibitor of human 11β-HSD1 than the reference drug, clobenzorex, in in vitro assays. nih.gov Other studies have successfully discovered potent benzamide and 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives that inhibit 11β-HSD1 activity. nih.govmdpi.com Some of these novel compounds exhibit inhibitory activity with IC50 values in the nanomolar range. bath.ac.ukmdpi.com The introduction of substituents like a chlorine atom on the benzothiazole ring has been shown to enhance inhibitory activity.

| Compound Class | Specific Derivative Example | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Adamantyl Carboxamides | Compound 9 | ~100 nM | bath.ac.uk |

| Adamantyl Carboxamides | Compound 14 | ~100 nM | bath.ac.uk |

| Benzothiazole Derivative | (E)-5-((benzo[d]thiazol-2-ylimino)(methylthio)methylamino)-2-hydroxybenzoic acid (C1) | More potent than Clobenzorex | nih.gov |

| 2-(Adamantan-1-ylamino)thiazol-4(5H)-one Derivatives | Multiple Derivatives | >50% inhibition at 10 µM | mdpi.com |

Anticancer Activity against Human Cancer Cell Lines (In vitro cytotoxicity)

Evaluation against Leukemia, Melanoma, Lung, Colon, CNS, Ovarian, Renal, Prostate, and Breast Cancer Cell Lines

Derivatives of 4-amino-N-(benzothiazol-2-YL)-benzamide have been evaluated for their in vitro cytotoxic effects against a wide array of human cancer cell lines. The National Cancer Institute (NCI) has screened related compounds against its panel of 60 human tumor cell lines, which represents nine different types of cancer: leukemia, melanoma, lung, colon, central nervous system (CNS), ovarian, renal, prostate, and breast cancers. nih.gov

Studies on 2-(4-aminophenyl)benzothiazole and its analogues demonstrate potent growth inhibition in the nanomolar range against human-derived breast, colon, ovarian, and renal tumor cell lines. For example, some 2,4-disubstituted thiazole (B1198619) derivatives have shown broad-spectrum antitumor activity against nearly all 60 cell lines used in the NCI screen. nih.gov In contrast, certain human prostate carcinoma cell lines have been found to be resistant to the growth-inhibitory effects of these compounds, with IC50 values greater than 30 µM. nih.gov

| Compound Class | Cancer Type | Cell Line(s) | Activity (IC50) | Reference |

|---|---|---|---|---|

| 2-(4-Aminophenyl)benzothiazoles | Breast, Colon, Ovarian, Renal | Various | nM range | nih.gov |

| 2-(4-Aminophenyl)benzothiazoles | Prostate | Various | > 30 µM (Refractory) | nih.gov |

| 4-(Arylaminomethyl)benzamide Derivatives | Leukemia | HL60 | 5.6 - 8.2 µM | nih.gov |

| 4-(Arylaminomethyl)benzamide Derivatives | Leukemia | K562 | 3.6 - 40 µM | nih.gov |

| 2,4-Disubstituted Thiazoles | Broad Spectrum | NCI-60 Panel | Broad activity | nih.gov |

Assessment of Selective Cytotoxicity against Tumorigenic Cells

The selectivity of anticancer agents is a critical factor, indicating a compound's ability to preferentially target cancer cells over normal, healthy cells. Research into 4-amino-N-(benzothiazol-2-YL)-benzamide derivatives has revealed notable profiles of selective cytotoxicity.

A key finding is the differential sensitivity observed across various cancer types. As mentioned, derivatives of 2-(4-aminophenyl)benzothiazole show high potency against specific breast, ovarian, renal, and colon cancer cell lines, while prostate cancer cells remain largely unaffected. nih.gov This suggests a mechanism of action that is highly dependent on the cellular context of the tumor. Furthermore, studies on related podophyllotoxin (B1678966) derivatives incorporating a 2-aminothiazole (B372263) moiety demonstrated greater antitumor activity against cancer cell lines (A549, HepG2, HeLa, and LOVO) with less toxicity observed against the normal human lung fibroblast cell line (WI-38). nih.gov This indicates that the benzothiazole scaffold can be incorporated into structures that exhibit a favorable therapeutic window. Additionally, certain 4-(arylaminomethyl)benzamide derivatives showed specific activity, with some compounds being more active against the HL60 leukemia cell line while the K562 leukemia line survived at much higher concentrations, indicating compound-specific selectivity even within the same cancer type. nih.gov

Investigation of Topoisomerase I Inhibition

DNA topoisomerases are essential enzymes that manage the topological state of DNA and are validated targets for anticancer drugs. nih.gov Topoisomerase inhibitors are classified as either "poisons," which stabilize the enzyme-DNA cleavage complex, or "catalytic inhibitors," which prevent the enzyme from binding to or cleaving DNA. fiu.edu

In vitro studies on a series of benzothiazole derivatives have shown that these compounds are generally potent inhibitors of human topoisomerase IIα. esisresearch.org However, their activity against topoisomerase I is significantly less pronounced. In one study evaluating 12 benzothiazole derivatives, all compounds acted as topoisomerase IIα inhibitors, whereas only two showed any inhibitory activity against calf thymus topoisomerase I. esisresearch.org Similarly, a study on related benzoxazole (B165842) and benzamide derivatives found that only a few compounds inhibited human Topoisomerase I, with IC50 values in the micromolar range (e.g., 104 µM for the most effective compound). esisresearch.orgresearchgate.net These findings suggest that the primary mechanism of cytotoxic action for this class of compounds is not the inhibition of Topoisomerase I, but rather the inhibition of Topoisomerase II.

Kinase Inhibition Studies

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. Structurally related benzamide and benzothiazole derivatives have been identified as potent inhibitors of specific protein kinases.

One study led to the discovery of 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as highly potent and selective inhibitors of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), with IC50 values as low as 0.040 µM and 0.0326 µM, respectively. nih.gov Another investigation focused on 4-(arylaminomethyl)benzamide derivatives as potential tyrosine kinase inhibitors. These compounds were tested against a panel of eight receptor tyrosine kinases, with the majority showing potent inhibitory activity. Specifically, certain analogues demonstrated high potency against the Epidermal Growth Factor Receptor (EGFR), with inhibitions of 91% and 92% at a concentration of 10 nM. nih.gov

| Compound Class | Kinase Target | Activity | Reference |

|---|---|---|---|

| 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide | CK1δ | IC50 = 0.040 µM | nih.gov |

| 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide | CK1ε | IC50 = 0.0326 µM | nih.gov |

| 4-(Arylaminomethyl)benzamide | EGFR | 91-92% inhibition at 10 nM | nih.gov |

Neuroprotective Activities (Mechanistic studies)

Derivatives of Benzamide, 4-amino-N-(benzothiazol-2-YL)- have been investigated for their potential in addressing neurodegenerative diseases, with mechanistic studies pointing towards their role as enzyme inhibitors. A key strategy in the management of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes that are critically involved in the progression of the disease. nih.gov

In one such study, a series of novel benzothiazole derivatives were designed and synthesized to act as dual inhibitors of both AChE and MAO-B. nih.gov The in vitro fluorometric evaluation of these compounds demonstrated significant inhibitory potential. For instance, certain derivatives exhibited potent activity against both enzymes, suggesting a promising mechanism for their neuroprotective effects. The ability of these compounds to also inhibit the aggregation of amyloid beta (Aβ) plaques, a hallmark of Alzheimer's, was also noted. nih.gov

The neuroprotective effects of benzothiazole structures are further supported by compounds like Riluzole, a benzothiazole derivative utilized for its neuroprotective capabilities which include blocking voltage-gated sodium channels and inhibiting glutamate (B1630785) release. nih.gov The core benzothiazole structure is recognized for its neuroprotective and amyloid-inhibiting properties. nih.gov

Below is a data table summarizing the in vitro enzyme inhibitory activity of selected N-(benzothiazol-2-yl)benzamide derivatives against targets relevant to neurodegeneration.

Table 1: In vitro Enzyme Inhibitory Activity of N-(benzothiazol-2-yl)benzamide Derivatives

| Compound ID | Target Enzyme | IC₅₀ (nM) |

|---|---|---|

| 4f | Acetylcholinesterase (AChE) | 23.4 ± 1.1 |

| 4f | Monoamine Oxidase B (MAO-B) | 40.3 ± 1.7 |

| 4a | Acetylcholinesterase (AChE) | >50% inhibition at 1 µM |

| 4d | Acetylcholinesterase (AChE) | >50% inhibition at 1 µM |

| 4h | Acetylcholinesterase (AChE) | >50% inhibition at 1 µM |

| 4m | Acetylcholinesterase (AChE) | >50% inhibition at 1 µM |

Data sourced from a study on dual acetylcholinesterase and monoamine oxidase B inhibitors. nih.gov

Anti-Inflammatory Potential (In vitro models)

The anti-inflammatory properties of Benzamide, 4-amino-N-(benzothiazol-2-YL)- derivatives have been explored through various in vitro models, primarily focusing on the inhibition of key enzymes in the inflammatory cascade. The arachidonic acid pathway, which leads to the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes, is a major target. cabidigitallibrary.org

One of the principal mechanisms for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. preprints.org A study on benzo[d]thiazol-2-amine derivatives showed that certain compounds were potent inhibitors of both COX-1 and COX-2. preprints.org For example, compound G10 demonstrated a strong inhibitory action against COX-2 with an IC₅₀ value of 5.0 µM. preprints.org

Another important enzyme in the inflammatory pathway is lipoxygenase (LOX), which is involved in the synthesis of leukotrienes. Research into benzothiazole-based thiazolidinones identified compounds with significant LOX inhibitory activity. nih.gov Compound #3 from this series was found to be the most potent, with an IC₅₀ of 13 µM, indicating its potential to mitigate inflammation by targeting this pathway. nih.gov

The tables below present the in vitro inhibitory activities of benzothiazole derivatives against COX and LOX enzymes.

Table 2: In vitro Cyclooxygenase (COX) Enzyme Inhibitory Activity

| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |

|---|---|---|

| G4 | 13 | Not specified |

| G10 | 11 | 5.0 |

| G11 | 10 | Not specified |

| G1 | Not specified | 7.0 |

| G8 | Not specified | 8.0 |

| Diclofenac Sodium | 2.97 | Not specified |

| Indomethacin | 0.72 | Not specified |

Data from a study on Benzo[d]thiazol-2-amine derivatives. preprints.org

Table 3: In vitro Lipoxygenase (LOX) Inhibitory Activity

| Compound ID | LOX IC₅₀ (µM) |

|---|---|

| Compound #3 | 13 |

| NDGA (Reference) | 1.3 |

Data from a study on benzothiazole-based thiazolidinones. nih.gov

Antioxidant Properties (In vitro assays)

The antioxidant potential of Benzamide, 4-amino-N-(benzothiazol-2-YL)- derivatives has been substantiated through various in vitro assays that measure the ability of a compound to neutralize free radicals. Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases, making antioxidant capacity a desirable therapeutic property. nih.govresearchgate.net

Commonly used methods to evaluate antioxidant activity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. nih.govresearchgate.net In these tests, the ability of a compound to donate an electron or hydrogen atom to a stable radical (DPPH) or to reduce a ferric iron complex (FRAP) is quantified. nih.govmdpi.com

A study on a series of benzimidazole/benzothiazole-2-carboxamides found that a trihydroxy substituted benzothiazole-2-carboxamide (compound 29) was a highly potent antioxidant, significantly outperforming the reference compound butylated hydroxytoluene (BHT) in both DPPH and FRAP assays. nih.govresearchgate.net Further investigation in cell-based assays confirmed that this compound could significantly reduce ROS levels in human cancer cells under induced oxidative stress. nih.gov The presence of hydroxy groups on the benzamide scaffold was found to greatly enhance the antioxidative features. nih.gov

The antioxidant capacity of selected benzothiazole derivatives is summarized in the table below.

Table 4: In vitro Antioxidant Activity of Benzothiazole Derivatives

| Compound ID | Assay | Result |

|---|---|---|

| Trihydroxy substituted benzothiazole-2-carboxamide (29) | DPPH Assay | More potent than BHT |

| Trihydroxy substituted benzothiazole-2-carboxamide (29) | FRAP Assay | More potent than BHT |

| Compound with 3,4-dihydroxyl group (8) | DPPH Radical Scavenging | 77% scavenging activity |

| Compound with 2,4-dihydroxyl group (10) | DPPH Radical Scavenging | 51% scavenging activity |

Data sourced from studies on benzothiazole-2-carboxamides and other benzothiazole derivatives. nih.govresearchgate.netmdpi.com

Structure Activity Relationship Sar Studies of Benzamide, 4 Amino N Benzothiazol 2 Yl Derivatives

Correlating Substituent Effects on Biological Potency and Selectivity

The biological activity of N-(benzothiazol-2-yl)benzamide derivatives is significantly influenced by the nature and position of substituents on the benzamide (B126) ring. Studies have shown that modifications to this part of the molecule can lead to substantial changes in biological potency. For instance, in a series of N-benzothiazol-2-yl benzamide analogues evaluated as activators of human glucokinase (GK), the substituent on the benzoyl moiety played a critical role in determining the degree of enzyme activation. japsonline.comjapsonline.combibliomed.orgresearchgate.netresearchgate.net

Derivatives with a sulfonamide group at the 3-position of the benzamide ring have been a particular focus. The nature of the group attached to the sulfonamide nitrogen (the R group in 3-(N-R-sulfamoyl)benzamide) has been shown to be a key determinant of activity. A clear trend emerges when comparing aromatic versus aliphatic substituents at this position. Generally, derivatives with substituted phenyl groups attached to the sulfonamide moiety exhibit improved GK activation compared to those with alkyl groups. japsonline.com

For example, compounds with N-phenyl and N-(substituted phenyl) sulfonamide moieties demonstrated moderate to high GK activity. japsonline.com In contrast, derivatives bearing N-butyl and N-propyl sulfonamide groups were found to be ineffective in the GK assay. japsonline.com This suggests that the electronic and steric properties of an aromatic ring in this position are favorable for interaction with the biological target.

Within the series of aromatic substituents, the substitution pattern on the phenyl ring further refines the biological activity. For instance, a derivative with an N-(2-methylphenyl)sulfonamide moiety showed the highest GK activity in one study, with a 1.97-fold activation. japsonline.com Another potent compound in the same study featured an N-(4-bromophenyl)sulfonamide group, which resulted in a 1.84-fold activation. japsonline.com Other effective substituents on the phenyl ring included 2-chloro-4-nitrophenyl and unsubstituted phenyl, leading to 1.69 and 1.66-fold activation, respectively. japsonline.com In contrast, an N-benzyl group at the same position led to poor activity (1.26-fold activation). japsonline.com

| Compound | Substituent on Sulfonamide (R) | GK Activation Fold |

|---|---|---|

| 1 | Phenyl | 1.66 |

| 2 | 2-Chloro-4-nitrophenyl | 1.69 |

| 3 | Benzyl | 1.26 |

| 4 | Butyl | Inactive |

| 5 | 4-Nitrophenyl | 1.34 |

| 6 | 2-Methylphenyl | 1.97 |

| 7 | 4-Bromophenyl | 1.84 |

| 8 | Methyl | 1.44 |

| 9 | 4-Methylphenyl | 1.24 |

| 10 | Propyl | Inactive |

Identification of Key Pharmacophoric Features Essential for Activity

Pharmacophore modeling based on active N-(benzothiazol-2-yl)benzamide derivatives has helped to identify the key structural features that are essential for their biological activity. For glucokinase activators, the core N-(benzothiazol-2-yl)benzamide structure appears to serve as a crucial scaffold for orienting the necessary interacting groups within the allosteric binding site of the enzyme. japsonline.comresearchgate.net

In the context of glucokinase activation, key interactions often involve hydrogen bonding and hydrophobic interactions. The sulfonamide group, when present, can act as a hydrogen bond donor and acceptor. The aromatic rings of the benzothiazole (B30560) and the substituted phenyl groups can engage in π-π stacking or hydrophobic interactions with the amino acid residues of the protein. nih.gov The specific arrangement of these features creates a pharmacophore that is complementary to the binding site of the target. For instance, in one study, the potent compound with a 2-methylphenyl substituent was able to fit well into the allosteric site of the glucokinase protein. japsonline.comresearchgate.net

Influence of Molecular Conformation and Planarity on Biological Response

The three-dimensional conformation of N-(benzothiazol-2-yl)benzamide derivatives is a critical factor governing their biological activity. The relative orientation of the benzothiazole ring and the benzamide phenyl ring, as well as the conformation of the amide linkage, determines how well the molecule can fit into the binding site of its biological target.

Future Research Directions and Outlook for Benzamide, 4 Amino N Benzothiazol 2 Yl

Advancements in Synthetic Strategies for Novel Analogues

The generation of a diverse library of analogues is fundamental to exploring the full potential of the Benzamide (B126), 4-amino-N-(benzothiazol-2-YL)- scaffold. Future research will move beyond traditional synthetic methods towards more advanced and efficient strategies that allow for greater molecular diversity and complexity.

Key advanced strategies include:

Combinatorial Chemistry and High-Throughput Synthesis: These approaches enable the rapid synthesis of large libraries of related compounds. By systematically altering different parts of the parent molecule—such as the substituents on the benzamide or benzothiazole (B30560) rings—researchers can efficiently generate numerous derivatives for biological screening. For example, different amines can be reacted to create a variety of sulfonamide analogues, a technique that has proven successful for related benzothiazole structures. japsonline.com

Solid-Phase Synthesis: This technique, particularly useful for creating peptide-based molecules, can be adapted to synthesize novel derivatives. nih.gov By anchoring the Benzamide, 4-amino-N-(benzothiazol-2-YL)- core to a solid support, various chemical moieties, including amino acids, can be sequentially added, leading to complex and unique structures with potential new biological activities. nih.gov

Novel Catalytic Methods: The use of advanced catalysts can facilitate reactions that are otherwise difficult, leading to novel molecular architectures. For instance, developing new methods for C-H activation or cross-coupling reactions on the benzothiazole or benzamide rings would allow for the introduction of a wide range of functional groups, which could significantly modulate the compound's biological activity.

Multi-component Reactions (MCRs): MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials, offering a highly efficient route to novel analogues. Designing MCRs that incorporate the core benzothiazole and benzamide fragments could dramatically accelerate the discovery of new lead compounds.

A comparison of traditional versus advanced synthetic approaches is summarized below.

| Feature | Traditional Synthesis | Advanced Synthetic Strategies |

| Efficiency | Often linear, one-at-a-time synthesis | High-throughput, parallel synthesis of many compounds |

| Diversity | Limited by the scope of individual reactions | Can generate vast libraries with high molecular diversity |

| Complexity | Building complex molecules can be lengthy and low-yielding | Can facilitate the creation of complex structures more efficiently |

| Example | Stepwise condensation and substitution reactions. mdpi.com | Solid-phase synthesis, combinatorial chemistry. nih.gov |

Deeper Mechanistic Understanding of Biological Activities through Advanced Computational Modeling

To move beyond simply identifying active compounds, it is crucial to understand how they work at the molecular level. Advanced computational modeling provides powerful tools to elucidate the mechanism of action, predict activity, and guide the design of more effective derivatives.

Future computational research directions include: